4-nitro-N-((E)-5-((E)-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
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Description
4-nitro-N-((E)-5-((E)-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H12N4O6S2 and its molecular weight is 456.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, which showed significant in vitro antimicrobial and anticancer potentials. Among these, certain derivatives exhibited notable antimicrobial and anticancer activities, highlighting the potential of 4-nitro-N-((E)-5-((E)-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide in these areas (Deep et al., 2016).
Synthesis and Characterization
Hossaini et al. (2017) developed a one-pot, multicomponent synthesis method for new (4-oxothiazolidine-2-ylidene)benzamide derivatives, characterizing them using various analytical techniques. This research provides insight into the synthesis process of similar compounds, including this compound (Hossaini et al., 2017).
MMP Inhibitors in Tissue Damage
Incerti et al. (2018) explored derivatives combining benzisothiazole and 4-thiazolidinone, similar to the structure of the compound , as MMP inhibitors. These compounds showed significant anti-inflammatory and potential wound healing effects, suggesting a possible application for this compound in tissue repair and anti-inflammatory treatments (Incerti et al., 2018).
Tumor Hypoxia Markers
Li et al. (2005) synthesized and evaluated nitroimidazole-based thioflavin-T derivatives, including analogues similar to the compound , as tumor hypoxia markers. This suggests potential applications in cancer research and diagnosis (Li et al., 2005).
Properties
IUPAC Name |
4-nitro-N-[(5E)-5-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O6S2/c24-17(13-6-10-15(11-7-13)23(28)29)20-21-18(25)16(31-19(21)30)3-1-2-12-4-8-14(9-5-12)22(26)27/h1-11H,(H,20,24)/b2-1+,16-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGQNXVKHXRGP-CRAVZTJYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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